2(5H)-Furanone, 5-(ethylimino)-
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Overview
Description
2(5H)-Furanone, 5-(ethylimino)- is a heterocyclic organic compound that features a furanone ring with an ethylimino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(ethylimino)- typically involves the reaction of furanone derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethylimino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 2(5H)-Furanone, 5-(ethylimino)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-(ethylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethylimino group to an ethylamino group.
Substitution: The furanone ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce ethylamino-substituted furanones.
Scientific Research Applications
2(5H)-Furanone, 5-(ethylimino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(ethylimino)- involves its interaction with specific molecular targets. The ethylimino group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The furanone ring may also participate in π-π stacking interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 5-(methylimino)-: Similar structure with a methylimino group instead of ethylimino.
2(5H)-Furanone, 5-(propylimino)-: Contains a propylimino group.
2(5H)-Furanone, 5-(butylimino)-: Features a butylimino group.
Uniqueness
2(5H)-Furanone, 5-(ethylimino)- is unique due to its specific ethylimino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65582-36-7 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-ethyliminofuran-2-one |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5-3-4-6(8)9-5/h3-4H,2H2,1H3 |
InChI Key |
CIAYRYBNESJPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C=CC(=O)O1 |
Origin of Product |
United States |
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